3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline
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Overview
Description
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is a complex organic compound that belongs to the class of sulfonyl quinolines This compound is characterized by the presence of a sulfonyl group attached to a quinoline ring, which is further substituted with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Substitution with Piperidine: The final step involves the substitution of the sulfonylated quinoline with piperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The piperidine ring may enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-[(3R)-3-methyl-1-piperidinyl]quinoline
- **3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylpyridine
Uniqueness
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets. The quinoline core provides a planar structure that can intercalate with DNA, while the piperidine ring increases its binding affinity and specificity.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-7-10-21-20(13-16)23(25-11-5-4-6-12-25)22(15-24-21)28(26,27)19-9-8-17(2)18(3)14-19/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUKKKNWDKBSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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